molecular formula C11H12N2O B2746772 2-cyano-N-(1-phenylethyl)acetamide CAS No. 59749-84-7

2-cyano-N-(1-phenylethyl)acetamide

Cat. No.: B2746772
CAS No.: 59749-84-7
M. Wt: 188.23
InChI Key: RZFUCBLCIHIKHV-UHFFFAOYSA-N
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Description

2-Cyano-N-(1-phenylethyl)acetamide (CAS RN: 1240041-69-3) is a cyanoacetamide derivative featuring a phenylethyl substituent on the amide nitrogen. It is synthesized via nucleophilic acyl substitution between ethyl cyanoacetate and (1-phenylethyl)amine in ethanol under mild conditions (0–5 °C, 2 h) . Key spectroscopic data include:

  • ¹H NMR (DMSO-d₆): δ 1.45 (d, –CH₃), 3.30 (s, –CH₂–CN), 5.10 (q, –CH–), 6.9–7.24 (m, aromatic protons), 8.34 (s, –NH) .
  • MS: Molecular ion peak at m/z 219.25 (M+1) .
  • Applications: Acts as a synthon in heterocyclic synthesis (e.g., thiophene-3-carboxamide derivatives via reactions with aldehydes and sulfur) and exhibits nonlinear optical (NLO) properties due to its polarizable aromatic system and cyano group .

Properties

IUPAC Name

2-cyano-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFUCBLCIHIKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-phenylethyl)acetamide typically involves the reaction of 1-phenylethylamine with cyanoacetic acid or its derivatives. One common method includes the use of cyanoacetic acid and 1-phenylethylamine in the presence of a dehydrating agent such as acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing cellular functions. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of 2-cyano-N-(1-phenylethyl)acetamide, highlighting differences in substituents, properties, and applications:

Compound Name Substituent/Modification Key Properties/Findings Applications/Reactivity Reference
This compound N-(1-Phenylethyl) - NLO activity (dielectric constant: ~4.2)
- Stable crystalline structure
Heterocyclic synthesis (e.g., thiophene derivatives) ; Molecular docking studies
2-Cyano-N-benzylacetamide (3d) N-Benzyl - Reduced steric hindrance
- Lower dielectric constant (~3.8)
Intermediate for pyridine-based pharmaceuticals
2-Cyano-N-(4-methoxyphenethyl)acetamide (3f) N-(4-Methoxyphenethyl) - Enhanced solubility (methoxy group)
- Similar MS (m/z 219.25) but distinct ¹H NMR (δ 3.80 for –OCH₃)
Bioactivity studies (antimicrobial screening)
2-Cyano-N-(3,5-dimethoxybenzyl)acetamide (3h) N-(3,5-Dimethoxybenzyl) - Increased electron density (dual methoxy)
- MS: m/z 235.25
Potential antioxidant applications
2-Chloro-N-(2-cyano-4-nitrophenyl)acetamide Chloro + nitro groups on phenyl - High reactivity (electron-withdrawing nitro)
- Molecular weight: 239.62 g/mol
Pharmaceutical intermediate (e.g., antiparasitic agents)
2-Cyano-N-cyclopropylacetamide N-Cyclopropyl - Compact structure with strained ring
- Lower thermal stability (Tₘ: ~120°C)
Comparative quantum chemical studies (higher dipole moment than phenylethyl analog)

Key Findings from Comparative Studies:

Structural Impact on Reactivity: Electron-donating groups (e.g., methoxy in 3f) enhance solubility but may reduce electrophilicity at the cyano group, slowing nucleophilic additions . Bulky substituents (e.g., phenylethyl) improve crystallinity and NLO performance but may hinder reactions requiring planar transition states .

Spectroscopic Variations :

  • The –OCH₃ group in 3f introduces distinct ¹H NMR signals (δ 3.80) and alters UV-Vis absorption due to resonance effects .
  • 3h shows a downfield shift in aromatic protons (δ 6.18) due to electron-donating dimethoxy groups .

Biological and Industrial Relevance: Phenylethyl derivatives exhibit superior molecular docking scores compared to cyclopropyl analogs, likely due to hydrophobic interactions with protein pockets . Nitro-substituted analogs (e.g., 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide) are prioritized in pharmaceutical synthesis for their high reactivity .

Market Trends: Derivatives with methoxyphenyl groups (e.g., 2-cyano-N-(2-methoxyphenyl)acetamide) dominate industrial production due to balanced reactivity and safety profiles .

Biological Activity

2-Cyano-N-(1-phenylethyl)acetamide, particularly in its (S)- and (R)- forms, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C₁₁H₁₂N₂O, featuring a cyano group and an acetamide moiety attached to a phenylethyl group. The compound exists in two enantiomeric forms: (S)-2-cyano-N-(1-phenylethyl)acetamide and (R)-2-cyano-N-(1-phenylethyl)acetamide, both of which exhibit distinct biological properties.

Synthesis Methods:
The synthesis of this compound can be achieved through various methods, including:

  • Direct Treatment : Substituted aryl or heteryl amines are treated with alkyl cyanoacetates.
  • Reflux in Solvent : The reaction typically involves solvents like dichloromethane and requires monitoring via thin-layer chromatography (TLC) for completion.

Cytotoxicity and Anticancer Potential

Research indicates that both enantiomers of this compound exhibit significant cytotoxic effects against various cancer cell lines, including human breast and lung cancer cells. Cytotoxicity assays such as MTT or Alamar Blue are employed to assess cell viability post-treatment.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Molecular docking studies suggest that it interacts with specific enzymes or receptors involved in inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. By synthesizing various derivatives and analyzing their effects, researchers can identify key structural features that enhance or diminish activity. For example:

Compound NameStructural FeaturesUnique Properties
(R)-2-Cyano-N-(1-phenylethyl)acetamideEnantiomeric formDifferent biological activity profile
2-Cyano-N-(2-phenylpropyl)acetamidePropyl substitutionPotentially different pharmacokinetics
N-(1-cyano-2-phenylethyl)acetamideVariation in cyano positioningDifferent reactivity patterns

These variations highlight how small changes can lead to significant differences in biological activity and chemical behavior.

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that both enantiomers were effective against cancer cell lines, with IC50 values indicating potent cytotoxic activity.
  • Mechanistic Insights : Research employing molecular docking has provided insights into the potential mechanisms by which these compounds exert their effects, suggesting interactions with key biological targets .
  • Animal Models : Preliminary in vivo studies are underway to assess the pharmacokinetics and toxicity profiles of these compounds, which will be essential for evaluating their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 2-cyano-N-(1-phenylethyl)acetamide, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via condensation reactions between cyanoacetic acid derivatives and 1-phenylethylamine. A common method involves reacting cyanoacetic acid with 1-phenylethylamine in ethanol under basic conditions (e.g., piperidine) at 0–5°C for 2 hours . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry, solvent polarity, or temperature. Post-synthesis purification via crystallization (ethanol) or column chromatography ensures high purity. Analytical validation using 1^1H NMR (e.g., δ 1.45 ppm for –CH3_3, 8.34 ppm for –NH) and mass spectrometry (m/z 219.25 for [M+1]) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

1^1H NMR and LC-MS are primary tools. Key NMR signals include:

  • δ 1.45 ppm (d, 3H, –CH3_3)
  • δ 3.30 ppm (s, 2H, –CH2_2–CN)
  • δ 5.10 ppm (q, 1H, chiral center)
  • δ 6.9–7.24 ppm (m, aromatic protons) . MS data (m/z 219.25) confirm molecular weight. FT-IR identifies functional groups (e.g., C≡N stretch ~2200 cm1^{-1}). For advanced structural elucidation, 13^{13}C NMR and 2D techniques (COSY, HSQC) resolve stereochemistry and coupling patterns.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity and electronic properties of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity . Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like enzymes (e.g., carbonic anhydrase) or receptors. A 2022 study combined spectroscopic data with DFT to analyze charge transfer and vibrational modes, revealing potential binding affinities for metabolic regulation targets .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

Discrepancies in biological assays (e.g., IC50_{50} variability) may arise from stereochemical differences or impurity profiles. Strategies include:

  • Chiral resolution (HPLC with chiral columns) to isolate enantiomers .
  • Reproducing assays under standardized conditions (pH, temperature).
  • Comparative studies using analogs (e.g., 3-fluoro or methoxy substitutions) to isolate structure-activity relationships .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets?

NMR-based conformational analysis (e.g., NOESY) and empirical force-field calculations (MM2/AM1) reveal preferred rotamers. For example, the (R)-1-phenylethyl group induces steric effects that stabilize specific conformations, enhancing binding to hydrophobic enzyme pockets . Dynamic simulations (MD) further predict stability in biological matrices.

Methodological Considerations

Q. What analytical workflows ensure reproducibility in synthesizing and testing this compound derivatives?

  • Synthesis : Use anhydrous solvents, inert atmospheres, and calibrated reactors to minimize side reactions .
  • Purification : Combine recrystallization (ethanol/water) with SPE (C18 cartridges) for scalable purity .
  • Validation : Cross-validate NMR/MS data with computational predictions (e.g., ChemDraw simulations) .
  • Bioassays : Include positive controls (e.g., known enzyme inhibitors) and triplicate measurements to reduce variability .

Q. What are the limitations of current toxicity profiles for this compound, and how can they be addressed?

Limited toxicological data exist due to its primary use in research. Mitigation strategies:

  • Conduct in vitro cytotoxicity screens (e.g., HepG2 cells) .
  • Perform Ames tests for mutagenicity and acute toxicity studies in model organisms (e.g., zebrafish) .
  • Use QSAR models to predict LD50_{50} and prioritize in vivo testing .

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